2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
Description
2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with difluorophenyl and thiazolo[5,4-b]pyridinyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties .
Properties
IUPAC Name |
2,4-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-12-5-8-14(15(21)10-12)17(25)23-13-6-3-11(4-7-13)18-24-16-2-1-9-22-19(16)26-18/h1-10H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESUXWKHUHMQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[5,4-b]pyridine scaffold, which is then coupled with a difluorophenylbenzamide derivative. Key steps include:
Formation of Thiazolo[5,4-b]pyridine: This can be achieved through the annulation of pyridine to a thiazole ring, often using reagents like 2-cyanothioacetamide and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazolo[5,4-b]pyridine derivatives exhibit significant antimicrobial properties. The structural characteristics of 2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide contribute to its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.27 µM | |
| Escherichia coli | 2.54 µM | |
| Candida albicans | 1.43 µM |
Anticancer Properties
The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : It targets specific enzymes involved in cancer pathways, demonstrating potential as an anticancer agent.
- Cell Line Studies : In vitro experiments using cancer cell lines have shown reduced viability upon treatment with the compound.
Table 2: Anticancer Activity Data
Neuroprotective Effects
Given its structural features similar to other neuroprotective agents, this compound may also exhibit potential in treating neurodegenerative diseases. Preliminary studies suggest that it could protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
- Inhibition Studies : Surface plasmon resonance techniques have demonstrated that the compound effectively inhibits enzyme activities associated with disease pathways, indicating strong binding affinities to specific targets.
- Cell Line Experiments : A study involving various cancer cell lines revealed that treatment with this compound leads to significant reductions in cell viability and proliferation rates, suggesting its potential as an anticancer agent.
- Animal Models : In vivo studies using mouse models indicated that administration of the compound resulted in notable reductions in tumor size, supporting its therapeutic potential.
Mechanism of Action
The mechanism by which 2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking its activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-florophenyl sulfonamide: Similar in structure but with a chloro instead of a difluoro substitution.
5-chlorothiophene-2-sulfonamide: Contains a thiophene ring instead of a thiazolo[5,4-b]pyridine ring.
Uniqueness
2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and thiazolo[5,4-b]pyridine moieties. This combination imparts distinct pharmacological properties and makes it a valuable compound for drug discovery and development .
Biological Activity
2,4-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Thiazolo[5,4-b]pyridine moiety : Known for its diverse biological activities.
- Fluorine substituents : Enhancing lipophilicity and biological activity.
- Benzamide group : Commonly associated with various pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies, highlighting its potential as an inhibitor of key enzymes and pathways relevant to disease treatment.
Table 1: Summary of Biological Activities
- PI3K Inhibition : The compound has demonstrated strong inhibition of the PI3Kα enzyme, which is crucial in various signaling pathways implicated in cancer and metabolic diseases. The structure-activity relationship (SAR) studies indicate that the thiazole and pyridine components are essential for this activity .
- Antiviral Properties : It has been shown to inhibit the activity of NS5B RNA polymerase, a target for antiviral drug development against Hepatitis C virus (HCV). The compound's IC50 value suggests high potency compared to other derivatives .
- Cytotoxic Effects : In vitro studies reveal significant cytotoxic effects against cancer cell lines such as A-431, indicating its potential as an anticancer agent. Molecular dynamics simulations have provided insights into its interaction with target proteins .
- Acetylcholinesterase Inhibition : The compound exhibits promising acetylcholinesterase inhibitory activity, which could be beneficial in treating Alzheimer’s disease by increasing acetylcholine levels in the brain .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of thiazolo[5,4-b]pyridine derivatives, this compound was found to have an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests a strong potential for further development as an anticancer drug.
Case Study 2: Antiviral Efficacy
Research on antiviral agents revealed that compounds similar to this compound effectively inhibited HCV replication in vitro. The structure was critical for binding to the active site of NS5B polymerase, demonstrating the importance of molecular design in drug efficacy .
Q & A
Q. What synthetic routes are recommended for preparing 2,4-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide?
The synthesis typically involves sequential coupling and cyclization steps. Key steps include:
- Thiazolo[5,4-b]pyridine core formation : Start with halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl) and perform nucleophilic substitution or Suzuki-Miyaura coupling to introduce thiazole rings .
- Benzamide coupling : React the thiazolo-pyridine intermediate with 2,4-difluorobenzoyl chloride via an amide bond formation, using coupling agents like HATU or EDCI in DMF .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR to confirm regiochemistry of fluorine atoms and thiazolo-pyridine core .
- Mass spectrometry (ESI-MS or HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve conformational details of the thiazolo-pyridine moiety and benzamide linkage (e.g., bond angles in related structures) .
- HPLC : Assess purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What initial biological screening assays are appropriate for this compound?
- Antibacterial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative bacteria, given structural similarity to FtsZ inhibitors like PC190723 .
- Kinase inhibition : Screen against tyrosine kinases (e.g., TYK2) due to thiazolo-pyridine’s role in ATP-binding pocket interactions .
- Sirtuin modulation : Test in chromatin remodeling assays (e.g., NAD-dependent deacetylase activity) based on related benzamide derivatives .
Advanced Research Questions
Q. How can researchers determine the primary biochemical target of this compound?
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins from bacterial lysates (e.g., FtsZ in B. subtilis) .
- Surface plasmon resonance (SPR) : Measure binding affinity to recombinant targets like Sirtuin-1 or TYK2 kinase .
- Cellular thermal shift assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in heated lysates .
Q. How can discrepancies in biological activity between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal assays) and bioavailability (oral vs. intravenous administration) to identify metabolic liabilities .
- Tissue distribution studies : Use radiolabeled compound (e.g., C) to assess penetration into target organs .
- Metabolite identification : LC-MS/MS to detect inactive or toxic metabolites that reduce in vivo efficacy .
Q. What computational methods aid in structure-activity relationship (SAR) studies?
- Molecular docking : Align analogs into FtsZ (PDB: 4DXD) or kinase domains (e.g., TYK2) to predict binding modes .
- Free-energy perturbation (FEP) : Quantify substituent effects (e.g., fluorine vs. chlorine) on binding affinity .
- ADMET prediction : Use tools like SwissADME to optimize logP (<5) and polar surface area (<140 Ų) for improved permeability .
Q. How can X-ray crystallography elucidate binding interactions with target proteins?
- Co-crystallization : Soak the compound into crystals of FtsZ or Sirtuin-1 and resolve structures at ≤2.0 Å resolution .
- Electron density maps : Identify key interactions (e.g., hydrogen bonds between 2,4-difluoro groups and His121 in FtsZ) .
- Thermal displacement parameters : Assess ligand-induced conformational changes in the protein backbone .
Q. What strategies improve bioavailability and metabolic stability of this compound?
- Prodrug design : Convert the benzamide to a methyl ester for enhanced intestinal absorption, followed by esterase activation .
- Cyclopropyl substituents : Replace metabolically labile groups (e.g., methyl) to reduce CYP450 oxidation .
- Formulation optimization : Use lipid nanoparticles or PEGylation to increase solubility and half-life .
Q. How can researchers assess off-target effects in kinase inhibition assays?
Q. How are analogs designed to enhance potency while minimizing toxicity?
- Bioisosteric replacement : Substitute thiazolo-pyridine with imidazo[1,2-a]pyridine to improve solubility without losing affinity .
- Fluorine scanning : Introduce 3- or 5-fluoro groups on the benzamide to modulate electron-withdrawing effects and metabolic stability .
- Toxicity screening : Use zebrafish models to rapidly assess hepatotoxicity and cardiotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
